Product packaging for 4-methoxy-3-nitro-N-propylbenzamide(Cat. No.:)

4-methoxy-3-nitro-N-propylbenzamide

Cat. No.: B11029025
M. Wt: 238.24 g/mol
InChI Key: ZUSJRWQHCBHNPV-UHFFFAOYSA-N
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Description

4-Methoxy-3-nitro-N-propylbenzamide is a substituted benzamide derivative of significant interest in medicinal chemistry and organic synthesis. Benzamides are a class of chemical compounds characterized by an aromatic structure containing a carboxamido group (–C(=O)NH–) attached to a benzene ring, and this core structure serves as a privileged scaffold for a vast array of derivatives with diverse pharmacological properties . The specific substitution pattern on this compound, featuring a methoxy group at the para-position and a nitro group at the meta-position relative to the amide linkage, along with an N-propyl chain, makes it a valuable intermediate for constructing more complex molecules. The primary research application of this compound lies in its role as a key synthetic building block. The nitro group is a versatile functional handle that can be readily reduced to an amino group, a common and crucial transformation in multi-step synthetic pathways for producing novel chemical entities . This reactivity is exploited in the synthesis of nitrogen-containing heterocycles, which are common structural motifs in many pharmaceuticals. Furthermore, the broader class of nitrobenzamide derivatives is actively researched for various biological activities. Recent studies have shown that related nitro-aromatic benzamide compounds exhibit promising inhibitory activity against enzymes like alpha-glucosidase, making them candidates for the development of new antidiabetic agents . Other research avenues explore nitrobenzamides as potential antimycobacterial and antiparasitic agents . As a research chemical, this compound provides scientists with a defined molecular framework to explore structure-activity relationships (SAR), particularly in drug discovery programs focused on autoimmune diseases, metabolic disorders, and infectious diseases. The propyl substituent on the amide nitrogen can be strategically modified to fine-tune the compound's physicochemical properties and its interaction with biological targets. This product is intended for research and development use in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O4 B11029025 4-methoxy-3-nitro-N-propylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

4-methoxy-3-nitro-N-propylbenzamide

InChI

InChI=1S/C11H14N2O4/c1-3-6-12-11(14)8-4-5-10(17-2)9(7-8)13(15)16/h4-5,7H,3,6H2,1-2H3,(H,12,14)

InChI Key

ZUSJRWQHCBHNPV-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 4 Methoxy 3 Nitro N Propylbenzamide

Retrosynthetic Disconnection Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-methoxy-3-nitro-N-propylbenzamide, the most logical disconnection is at the amide bond (C-N bond). This leads to two primary synthons: a 4-methoxy-3-nitrobenzoyl derivative and propylamine (B44156). This approach is generally the most direct.

Conventional Amidation Routes

This approach focuses on forming the amide bond as the key step in the synthesis, starting from a carboxylic acid derivative and an amine.

The direct reaction between 4-methoxy-3-nitrobenzoic acid and propylamine to form the amide is generally not feasible under mild conditions due to the formation of a stable ammonium (B1175870) carboxylate salt. sciepub.com To facilitate the reaction, the carboxylic acid must first be "activated."

A common method of activation is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. 4-methoxy-3-nitrobenzoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form 4-methoxy-3-nitrobenzoyl chloride. This highly reactive acyl chloride can then readily react with propylamine, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, to yield the desired amide. mdpi.com This method is versatile and generally provides a clean conversion to the final product.

In modern organic synthesis, a wide variety of coupling reagents are available to facilitate amide bond formation directly from a carboxylic acid and an amine without the need to isolate a reactive intermediate like an acyl chloride. luxembourg-bio.com These reagents work by activating the carboxylic acid in situ. sciepub.com

Common coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). sciepub.comnih.gov The reaction mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amine to form the amide. To improve reaction rates and minimize side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are often used. luxembourg-bio.comnih.gov HOBt can react with the O-acylisourea to form an active ester, which is less prone to side reactions and efficiently acylates the amine. nih.gov

Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HATU, HBTU). nih.govhepatochem.com These reagents are known for their high efficiency, fast reaction times, and ability to minimize racemization when working with chiral substrates. hepatochem.com

The choice of solvent is also critical, with common options including dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile. byjus.com Reactions are typically run at room temperature, although gentle heating may be required in some cases. byjus.com

Table of Common Coupling Reagents

Reagent Full Name Byproducts Key Features
DCC N,N'-Dicyclohexylcarbodiimide Dicyclohexylurea (DCU) Inexpensive, but DCU can be difficult to remove. luxembourg-bio.com
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Water-soluble urea Byproduct is easily removed by aqueous workup. sciepub.comnih.gov
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Tetramethylurea Highly efficient, fast reactions, low racemization. nih.gov
BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate Hexamethylphosphoramide (HMPA) Potent coupling agent, but HMPA is a known carcinogen.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate N/A Similar to BOP but avoids the formation of HMPA.

Nitration and Methoxy (B1213986) Installation Strategies on Benzamide (B126) Scaffolds

An alternative synthetic strategy involves forming the N-propylbenzamide core first, followed by the introduction of the nitro and methoxy functional groups onto the aromatic ring.

This approach would start with 4-methoxy-N-propylbenzamide. The goal is to selectively introduce a nitro group at the C-3 position. The directing effects of the existing substituents on the aromatic ring are crucial. The methoxy group (-OCH₃) is a strongly activating, ortho-, para-director due to its ability to donate electron density into the ring through resonance. libretexts.orgorganicchemistrytutor.comyoutube.com The N-propylamido group (-CONHCH₂CH₂CH₃) is a deactivating, meta-director. reddit.com

Since the two groups direct to different positions, a mixture of products is possible. However, the powerful ortho-, para-directing ability of the methoxy group generally dominates. libretexts.org Therefore, nitration of 4-methoxy-N-propylbenzamide would be expected to yield a mixture of 2-nitro and 3-nitro isomers. Careful control of reaction conditions, such as the choice of nitrating agent (e.g., nitric acid/sulfuric acid mixture) and temperature, is necessary to maximize the yield of the desired 3-nitro isomer.

This synthetic route would likely begin with the formation of 4-hydroxy-3-nitro-N-propylbenzamide. The final step is the conversion of the hydroxyl group (-OH) to a methoxy group (-OCH₃) via an etherification reaction.

The Williamson ether synthesis is the most common and effective method for this transformation. francis-press.commasterorganicchemistry.comwikipedia.org This reaction involves deprotonating the phenolic hydroxyl group with a base to form a more nucleophilic phenoxide ion. wikipedia.org Common bases for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃). masterorganicchemistry.com The resulting phenoxide is then treated with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in an Sₙ2 reaction to form the methoxy ether. masterorganicchemistry.comnumberanalytics.com The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile. byjus.comfrancis-press.com

An in-depth analysis of advanced synthetic strategies for the chemical compound this compound reveals a landscape rich with innovative and efficient methodologies. While classical synthetic routes, such as the acylation of propylamine with an activated derivative of 4-methoxy-3-nitrobenzoic acid, remain fundamental, contemporary research focuses on novel pathways that offer improved efficiency, selectivity, and sustainability. This article explores these modern approaches, from multi-component reactions to green chemistry principles, providing a comprehensive overview of the current state of synthetic chemistry for this and related benzamide structures.

Advanced Structural Characterization and Spectroscopic Analysis of 4 Methoxy 3 Nitro N Propylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-methoxy-3-nitro-N-propylbenzamide, providing detailed information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR for Aromatic and Aliphatic Resonance Assignment

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the N-propyl group. The aromatic region typically displays an ABC spin system due to the substitution pattern.

The proton on C2, being ortho to the electron-withdrawing nitro group, is expected to be the most deshielded among the aromatic protons. The proton on C6 is influenced by the electron-donating methoxy (B1213986) group and the amide substituent, while the proton on C5 is ortho to the methoxy group. The methoxy group itself gives rise to a sharp singlet, typically downfield due to the electronic environment.

The N-propyl group exhibits characteristic aliphatic signals. The protons on the α-carbon (adjacent to the nitrogen) are deshielded due to the inductive effect of the amide nitrogen, appearing as a triplet. The protons on the β-carbon appear as a sextet, and the terminal methyl protons give a triplet. The amide N-H proton typically appears as a broad singlet or a triplet, depending on the solvent and concentration, due to coupling with the adjacent CH₂ group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2 8.2 - 8.4 d ~2.0
H-5 7.1 - 7.3 d ~8.5
H-6 7.8 - 8.0 dd ~8.5, ~2.0
OCH₃ 3.9 - 4.1 s -
N-H 8.0 - 8.5 t ~5.5
α-CH₂ 3.2 - 3.4 q ~7.0, ~5.5
β-CH₂ 1.5 - 1.7 sextet ~7.0

Note: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Backbone and Functional Group Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum. The aromatic carbons show a range of chemical shifts influenced by the attached functional groups.

The carbon bearing the nitro group (C3) and the carbon attached to the amide group (C1) are significantly deshielded. Conversely, the carbon bearing the electron-donating methoxy group (C4) is shielded. The aliphatic carbons of the N-propyl group appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O 164 - 166
C1 128 - 130
C2 135 - 137
C3 138 - 140
C4 155 - 157
C5 112 - 114
C6 125 - 127
OCH₃ 56 - 58
α-CH₂ 41 - 43
β-CH₂ 22 - 24

Note: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques for Definitive Structural Elucidation and Conformational Analysis

To unambiguously assign all proton and carbon signals and to probe the molecule's conformation, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For this compound, COSY would show correlations between H-5 and H-6 in the aromatic ring, and a clear correlation pathway from the N-H proton to the α-CH₂, then to the β-CH₂, and finally to the γ-CH₃ of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It is crucial for assigning the carbon signals of the protonated carbons in the aromatic ring and the propyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Key HMBC correlations would include the N-H proton to the amide carbonyl carbon (C=O), the α-CH₂ protons to the C=O, and the methoxy protons (OCH₃) to C4. Aromatic protons would show correlations to neighboring carbons, confirming their assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity of protons, which is invaluable for conformational analysis. For instance, NOE correlations between the H-2 proton and the methoxy protons, or between the amide N-H and aromatic protons, can help determine the preferred orientation of the amide and nitro groups relative to the benzene ring.

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy)

Vibrational spectroscopy provides complementary information to NMR, detailing the functional groups present and offering insights into intramolecular interactions such as hydrogen bonding.

Assignment of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to its various functional groups. A study on the vibrational spectra of nitrobenzamides provides a basis for these assignments. nih.gov

Amide C=O Stretching: A strong band in the IR spectrum, typically around 1640-1680 cm⁻¹, is indicative of the amide I band (predominantly C=O stretching). Its exact position can be influenced by hydrogen bonding.

N-H Stretching and Bending: The N-H stretching vibration appears as a medium to strong band in the region of 3200-3400 cm⁻¹. The presence of a single band suggests intermolecular or intramolecular hydrogen bonding. The amide II band (a mixture of N-H bending and C-N stretching) is observed around 1530-1570 cm⁻¹.

Nitro NO₂ Stretching: The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch (νas) typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch (νs) around 1330-1370 cm⁻¹.

Ether C-O-C Stretching: The C-O-C stretching of the methoxy group results in a strong absorption band, usually observed between 1200 and 1275 cm⁻¹ for the asymmetric stretch and around 1000-1050 cm⁻¹ for the symmetric stretch.

Table 3: Characteristic Infrared (IR) and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch 3200 - 3400 Medium-Strong
C-H Aromatic Stretch 3000 - 3100 Medium-Weak
C-H Aliphatic Stretch 2850 - 2960 Medium
Amide C=O Stretch (Amide I) 1640 - 1680 Strong
N-H Bend / C-N Stretch (Amide II) 1530 - 1570 Medium-Strong
Asymmetric NO₂ Stretch 1500 - 1560 Strong
Symmetric NO₂ Stretch 1330 - 1370 Strong
Asymmetric C-O-C Stretch 1200 - 1275 Strong

Note: Predicted values are based on analogous compounds. nih.govresearchgate.net

Analysis of Intramolecular Hydrogen Bonding and Conformational Preferences

The presence of both a hydrogen bond donor (N-H) and several potential acceptors (C=O, NO₂, OCH₃) allows for the possibility of intramolecular hydrogen bonding. The exact conformation of the molecule can influence which, if any, intramolecular hydrogen bonds are formed.

A key indicator of intramolecular hydrogen bonding is a red shift (shift to lower frequency) and broadening of the N-H stretching band in the IR spectrum. If an intramolecular hydrogen bond forms between the amide N-H and the oxygen of the ortho-nitro group, it would create a six-membered ring, leading to a more planar and rigid conformation. This interaction would also affect the vibrational frequencies of the nitro group. Alternatively, an interaction with the methoxy oxygen is also possible. Comparing the experimental vibrational spectra with theoretical calculations for different conformers can help determine the most stable structure and the nature of the intramolecular interactions. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For this compound, the molecular formula is established as C₁₁H₁₄N₂O₄.

From this formula, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element (C=12.000000, H=1.007825, N=14.003074, O=15.994915). This calculation provides a highly precise theoretical mass that can be compared against experimental HRMS data. In an HRMS experiment, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) is measured with very high accuracy, typically to within a few parts per million (ppm). The close agreement between the measured mass and the theoretical mass confirms the elemental composition.

While specific experimental HRMS data for this exact compound is not available in public literature, the theoretical values provide a benchmark for its identification.

Table 1: Theoretical HRMS Data for C₁₁H₁₄N₂O₄

Property Value
Molecular Formula C₁₁H₁₄N₂O₄
Monoisotopic Mass 238.09536 Da
Theoretical [M+H]⁺ 239.10263 Da
Theoretical [M+Na]⁺ 261.08458 Da

| Theoretical [M+K]⁺ | 277.05852 Da |

Note: The data in this table is theoretical and calculated based on the molecular formula. It serves as the reference for experimental verification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The structure of this compound contains several chromophores—groups of atoms that absorb light.

The primary chromophore is the substituted benzene ring. The presence of the nitro (-NO₂) group, the methoxy (-OCH₃) group, and the benzamide (B126) carbonyl (C=O) group, all conjugated with the aromatic ring, dictates the electronic absorption profile. These groups influence the energy of the π-orbitals, leading to characteristic π → π* transitions, which are typically high-intensity absorptions. Additionally, the nitro group and the carbonyl group contain non-bonding electrons (n-electrons) on their oxygen atoms, which can undergo lower-energy, lower-intensity n → π* transitions. The specific wavelengths of maximum absorbance (λmax) for these transitions are sensitive to the solvent environment.

A qualitative analysis of the expected absorptions based on the chromophores present is detailed below.

Table 2: Expected Electronic Transitions and Chromophores

Chromophore Expected Electronic Transition Wavelength Region
Nitro-substituted benzene ring π → π* ~250-350 nm
Benzamide group (C=O) π → π* ~230-270 nm
Nitro group (-NO₂) n → π* >300 nm (low intensity)

Note: The wavelength regions are estimations based on known data for similar chromophores. Specific λmax values would require experimental measurement.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions (If suitable crystals are obtainable)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. It also elucidates the intermolecular interactions that govern how molecules pack together in the crystal lattice.

A search of public scientific databases indicates that the crystal structure of this compound has not yet been reported. The successful application of this technique is contingent upon the ability to grow single crystals of sufficient quality.

However, based on the known structures of similar benzamides, a prediction of the likely structural features can be made. researchgate.netnih.gov The molecule would likely be non-planar, with a significant dihedral angle between the plane of the benzene ring and the amide group. The propyl chain would exhibit conformational flexibility.

In the solid state, intermolecular hydrogen bonds are expected to be a dominant feature of the crystal packing. The amide N-H group is a strong hydrogen-bond donor, while the carbonyl oxygen, the nitro group oxygens, and potentially the methoxy oxygen can all act as hydrogen-bond acceptors. These interactions could link molecules into chains, sheets, or more complex three-dimensional networks. researchgate.netmdpi.com

Table 3: Potential Intermolecular Interactions in Solid-State this compound

Interaction Type Donor Acceptor Potential Motif
Hydrogen Bonding Amide (N-H) Carbonyl Oxygen (C=O) Chains or Dimers
Hydrogen Bonding Amide (N-H) Nitro Oxygen (-NO₂) Chains or Layers

| π-π Stacking | Benzene Ring | Benzene Ring | Offset or face-to-face stacking |

Note: This table describes potential interactions based on the molecular structure. Experimental verification via X-ray crystallography is required for confirmation.

Theoretical and Computational Chemistry Studies of 4 Methoxy 3 Nitro N Propylbenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, electronic properties, and spectroscopic data.

Geometry Optimization and Conformational Landscapes

The first step in the computational analysis of 4-methoxy-3-nitro-N-propylbenzamide involves geometry optimization to determine its most stable three-dimensional structure. This process identifies the lowest energy conformation of the molecule by exploring its potential energy surface. For a molecule with flexible bonds, such as the N-propyl group in this compound, multiple conformers may exist.

Table 1: Predicted Dihedral Angles for the Lowest Energy Conformer of this compound

Dihedral AnglePredicted Value (degrees)
O=C-N-C~180 (trans)
C-C-N-CVariable
C-O-C-C (methoxy)~0 or ~180
C-C-N-O (nitro)~0 or ~180

Note: These are predicted values based on the analysis of related structures and general principles of conformational analysis. Actual values would require specific DFT calculations for this molecule.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the methoxy-substituted benzene (B151609) ring, which is electron-rich. The LUMO is anticipated to be concentrated on the nitro group and the conjugated system, as the nitro group is a strong electron-withdrawing group. researchgate.netscispace.com This distribution of frontier orbitals suggests that the molecule has a significant intramolecular charge transfer character. researchgate.net The energy gap for similar nitroaromatic compounds can be a key factor in their potential applications. ajchem-a.com

Table 2: Predicted HOMO-LUMO Energies and Energy Gap for this compound

ParameterPredicted Value (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-2.0 to -3.0
HOMO-LUMO Gap3.5 to 5.5

Note: These are estimated values based on data from related nitro- and methoxy-substituted benzamides. Precise values would be obtained from specific DFT calculations.

Electrostatic Potential (ESP) Surface Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. uni-muenchen.delibretexts.org It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map is colored to indicate regions of negative and positive electrostatic potential. uni-muenchen.de

In this compound, the most negative regions (electron-rich) are expected to be located around the oxygen atoms of the nitro and carbonyl groups, making these sites susceptible to electrophilic attack. researchgate.netresearchgate.net The region around the amide hydrogen and the hydrogen atoms of the benzene ring will likely show a positive electrostatic potential, indicating electron-deficient areas. researchgate.netresearchgate.net This information is critical for understanding non-covalent interactions like hydrogen bonding.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can accurately predict various spectroscopic parameters.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. mdpi.comnih.govrsc.orgrsc.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated and compared with experimental data if available. The chemical shifts of the aromatic protons will be influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group.

Vibrational Frequencies: The calculation of vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. researchgate.netscirp.orgresearchgate.net This allows for the assignment of experimental vibrational bands to specific molecular motions. Key vibrational modes for this compound would include the N-H stretch of the amide, the C=O stretch of the amide, the asymmetric and symmetric stretches of the nitro group, and various vibrations of the aromatic ring and the propyl chain. For related methoxy-containing compounds, characteristic vibrational modes have been successfully assigned using DFT. nih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Stretch3300 - 3400
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 2960
C=O Stretch1640 - 1680
N-O Stretch (Asymmetric)1500 - 1550
N-O Stretch (Symmetric)1330 - 1370
C-O Stretch (Methoxy)1200 - 1270

Note: These are typical ranges for the specified functional groups and would be refined by specific calculations.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.govmdpi.com For this compound, MD simulations can be used to:

Explore Conformational Space: MD simulations can sample a wider range of conformations than static geometry optimization, providing a more complete picture of the molecule's flexibility and the transitions between different conformers. nih.gov

Analyze Solvent Effects: By placing the molecule in a box of solvent molecules (e.g., water), MD simulations can model how the solvent influences the molecule's conformation and dynamics. academie-sciences.fr The formation of hydrogen bonds between the amide and nitro groups with water molecules can be analyzed through radial distribution functions. academie-sciences.fr

Molecular Docking Studies for Hypothetical Binding Interactions with Academic Target Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.govmdpi.com In a hypothetical scenario, molecular docking could be used to investigate the potential binding of this compound to the active site of a model protein.

The results of a docking study would provide a binding score, indicating the strength of the interaction, and a predicted binding pose. The analysis of the binding pose would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand (this compound) and the protein's amino acid residues. For instance, the nitro and carbonyl groups could act as hydrogen bond acceptors, while the phenyl and propyl groups could engage in hydrophobic interactions. Such studies have been performed on other nitrobenzamide derivatives to explore their potential biological activities. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Benzamide (B126) Systems

Benzamides are a well-studied class of compounds, and various QSPR studies have been conducted to predict properties such as lipophilicity, solubility, and biological activity. These models often utilize a range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), and quantum-chemical (e.g., dipole moment, orbital energies).

For benzamide derivatives, key descriptors influencing their properties often include:

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which is crucial for predicting the absorption and distribution of a compound in biological systems.

Topological Polar Surface Area (TPSA): This descriptor is related to the polarity of a molecule and is a good predictor of its ability to permeate cell membranes.

Molecular Weight (MW): A fundamental descriptor that correlates with various physical properties.

Hydrogen Bond Donors and Acceptors: The amide group in this compound contains both a hydrogen bond donor (N-H) and acceptor (C=O), which will significantly influence its intermolecular interactions. The nitro and methoxy groups also contribute to the hydrogen bond acceptor count.

A hypothetical QSPR model for predicting a specific property (e.g., aqueous solubility) of a series of benzamide analogs, including this compound, might take the form of a linear equation:

Property = c₀ + c₁Descriptor₁ + c₂Descriptor₂ + ... + cₙ*Descriptorₙ

Where the coefficients (c) are determined through statistical regression analysis of a training set of molecules with known properties.

To illustrate, a data table can be constructed with calculated molecular descriptors for this compound and a few representative analogous benzamides. These descriptors can be calculated using various computational chemistry software packages.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond AcceptorsTopological Polar Surface Area (Ų)
This compound C₁₁H₁₄N₂O₄238.242.11484.99
BenzamideC₇H₇NO121.140.71143.37
4-MethoxybenzamideC₈H₉NO₂151.161.01252.60
3-NitrobenzamideC₇H₆N₂O₃166.140.81389.20

Note: The values for the analogous compounds are for comparative purposes and are based on established data. The values for this compound are calculated based on its structure.

The data in this table can be used to infer the properties of this compound relative to simpler benzamides. For instance, its higher molecular weight and XLogP3 value compared to benzamide suggest lower aqueous solubility and higher lipophilicity. The increased number of hydrogen bond acceptors due to the methoxy and nitro groups will also play a significant role in its interaction with polar solvents and biological macromolecules.

In Silico Prediction of Reactivity and Stability Profiles

The reactivity and stability of this compound can be predicted by analyzing its electronic structure and the influence of its functional groups. Computational methods such as Density Functional Theory (DFT) can provide valuable insights into these aspects.

Reactivity:

The reactivity of the aromatic ring is significantly influenced by the interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂). The methoxy group is an activating ortho-, para-director, while the nitro group is a deactivating meta-director. In this compound, these groups are positioned to have a cooperative effect on the electron density of the benzene ring.

Electrophilic Aromatic Substitution: The positions ortho and para to the activating methoxy group (positions 2 and 5) and meta to the deactivating nitro group (position 5) are expected to be the most susceptible to electrophilic attack. Computational calculations of electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO) can pinpoint the most likely sites of reaction. The HOMO (Highest Occupied Molecular Orbital) density is often associated with the sites most susceptible to electrophilic attack.

Nucleophilic Aromatic Substitution: The presence of the strong electron-withdrawing nitro group can make the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group (positions 2 and 4). However, the presence of the electron-donating methoxy group at position 4 would likely disfavor nucleophilic attack at that position.

Amide Bond Reactivity: The amide bond itself is a key reactive center. It can undergo hydrolysis under acidic or basic conditions, leading to the formation of 4-methoxy-3-nitrobenzoic acid and propylamine (B44156). The stability of the amide bond can be assessed computationally by calculating the energy barrier for this hydrolysis reaction.

Stability:

The thermal and chemical stability of this compound is influenced by several factors:

Nitro Group: Nitroaromatic compounds can be thermally sensitive and may decompose at elevated temperatures. The decomposition pathways often involve the nitro group.

Amide Bond: While generally stable, the amide bond can be a point of degradation under harsh chemical conditions.

Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the amide proton and the oxygen of the nitro or methoxy group could influence the conformational stability of the molecule.

A summary of predicted reactivity and stability aspects is presented below:

FeaturePredicted ProfileRationale
Electrophilic Reactivity Enhanced at specific positions (2 and 5)Activating effect of the methoxy group directing to ortho and para positions, reinforced by the meta-directing nitro group.
Nucleophilic Reactivity Possible under strong conditionsElectron-withdrawing nature of the nitro group can activate the ring for nucleophilic attack.
Amide Bond Stability Susceptible to hydrolysisAmide linkage can be cleaved under acidic or basic catalysis.
Thermal Stability Potentially limitedPresence of the nitro group can lead to thermal decomposition.

Reactivity Profiles and Mechanistic Investigations of 4 Methoxy 3 Nitro N Propylbenzamide

Reactions of the Nitro Aromatic Moiety

The nitro group profoundly influences the reactivity of the aromatic ring, primarily through its strong electron-withdrawing nature. This effect is pivotal in both reductive transformations and susceptibility to nucleophilic attack.

Catalytic Hydrogenation and Other Reduction Pathways to Amino Derivatives

The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a common and efficient method to achieve this reduction. For aromatic nitro compounds, this reaction typically proceeds under a hydrogen atmosphere in the presence of a metal catalyst.

Common Catalysts and Conditions for Nitro Group Reduction

Catalyst Pressure Temperature Solvent Reference
10% Pd/C 50 bar 50 °C Not specified nih.gov
Zn/AcOH Not specified 60 °C Methanol nih.gov
5% Pd/C 20 bar 120 °C Tetrahydrofuran google.com

The reduction process involves a six-electron transfer, proceeding through nitroso and hydroxylamino intermediates to ultimately yield the corresponding amine. nih.gov While various reducing agents can be employed, catalytic hydrogenation using palladium on carbon (Pd/C) is a widely utilized method. For instance, the reduction of similar nitro-aromatic compounds has been successfully carried out using 10% Pd on carbon at elevated temperature and pressure. nih.gov Alternative methods, particularly for compounds with poor solubility, include the use of zinc dust in acetic acid. nih.gov

The choice of catalyst and reaction conditions can be critical. Bimetallic nanoparticles, such as copper/nickel alloys, have shown high catalytic activity and selectivity in the hydrogenation of related nitro-aromatic compounds. rsc.org The reaction mechanism involves the sequential reduction of the nitro group, and careful control of conditions is necessary to avoid the accumulation of potentially hazardous intermediates like arylhydroxylamines. google.comnih.gov

Nucleophilic Aromatic Substitution (SNAr) Potential

The presence of a strong electron-withdrawing group, such as the nitro group, ortho or para to a potential leaving group, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). In the case of 4-methoxy-3-nitro-N-propylbenzamide, the nitro group is ortho to the methoxy (B1213986) group. While methoxy is not a typical leaving group, its displacement could be feasible under forcing conditions with a strong nucleophile.

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. researchgate.netnih.gov The rate of SNAr reactions is highly dependent on the nature of the electrophile, the nucleophile, the leaving group, and the solvent. nih.govchemrxiv.org The presence of the nitro group is crucial as it stabilizes the negative charge of the Meisenheimer intermediate through resonance. researchgate.net

While direct SNAr on this compound to displace the methoxy group is not extensively documented, the principles of SNAr suggest its potential. The reactivity would be influenced by the ability of the nucleophile to attack the electron-deficient carbon atom bearing the methoxy group.

Transformations Involving the Amide Functional Group

The amide linkage in this compound offers another site for chemical modification, including hydrolysis and reactions at the nitrogen atom.

Hydrolytic Stability under Various Conditions (Acidic, Basic, Neutral)

The hydrolysis of amides breaks the amide bond to yield a carboxylic acid and an amine. The stability of the amide bond is highly dependent on the pH of the environment.

Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is followed by proton transfer and elimination of the amine.

Basic Conditions: In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This is typically the rate-determining step. The resulting tetrahedral intermediate then expels the amide anion, which is a poor leaving group. Therefore, a subsequent proton transfer from the newly formed carboxylic acid to the amide anion drives the reaction to completion.

Neutral Conditions: Amide hydrolysis is generally very slow under neutral conditions due to the poor leaving group ability of the amide anion and the lower electrophilicity of the carbonyl carbon compared to the protonated form.

N-Functionalization Reactions (e.g., acylation, alkylation)

The nitrogen atom of the amide group possesses a lone pair of electrons, but its nucleophilicity is significantly reduced due to resonance with the adjacent carbonyl group. Despite this, N-functionalization reactions such as acylation and alkylation can be achieved under appropriate conditions.

N-alkylation of amides typically requires strong bases to deprotonate the amide nitrogen, generating a more nucleophilic amidate anion, which can then react with an alkylating agent. N-acylation can also be performed to form imides. While specific protocols for the N-functionalization of this compound are not detailed in the provided search results, general methods for amide functionalization are well-established in organic chemistry. nih.gov

Electrophilic Aromatic Substitution (EAS) Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. lumenlearning.commasterorganicchemistry.com The regioselectivity of EAS reactions is dictated by the directing effects of the substituents already present on the ring.

In this compound, we have two directing groups to consider:

Methoxy group (-OCH3): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. youtube.com

Nitro group (-NO2): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive and resonance effects. youtube.com

The positions open for substitution are C-2, C-5, and C-6.

Position 2: Ortho to the methoxy group and ortho to the nitro group. The activating effect of the methoxy group would favor substitution here, but the deactivating effect of the adjacent nitro group would disfavor it. Steric hindrance from the adjacent nitro group is also a significant factor.

Position 5: Para to the methoxy group and meta to the nitro group. The strong para-directing effect of the methoxy group and the meta-directing effect of the nitro group both favor substitution at this position.

Position 6: Ortho to the methoxy group and meta to the amide group. The methoxy group strongly directs to this position.

Considering the combined effects, the most likely position for electrophilic attack would be C-5 , as it is activated by the para-directing methoxy group and is the meta position relative to the deactivating nitro group. The C-6 position is also a possibility due to the ortho-directing methoxy group. The C-2 position is the least likely to be attacked due to the deactivating effect and steric hindrance of the adjacent nitro group.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com The specific conditions required for these reactions on this compound would need to be determined experimentally, taking into account the deactivating nature of the nitro and amide groups.

Table of Compound Names

Compound Name
This compound
4-methoxy-3-amino-N-propylbenzamide
4-methoxy-3-nitrobenzoic acid
n-propylamine
Palladium on carbon (Pd/C)
Zinc
Acetic acid
Meisenheimer complex
Nitronium ion
Sulfur trioxide
Iron(III) chloride
Iron(III) bromide
Aluminum chloride
2,4,6-trinitrotoluene (TNT)
Methylbenzene (Toluene)
Phenol
Chlorobenzene
Nitrobenzene
Benzenesulfonic acid
4,4'-dinitrostilbene-2,2'-disulfonic acid
4,4'-diaminostilbene-2,2'-disulfonic acid
3-nitro-4-methoxy-acetylaniline
3-amino-4-methoxy-acetylaniline
2-methoxy-3-X-5-nitrothiophenes
Pyrrolidine
Methanol
Chloromethyl phenyl sulfone
p-fluoronitrobenzene
p-chloronitrobenzene
3-nitrobenzaldehyde

Cyclization and Rearrangement Reactions

The reactivity of this compound is largely dictated by the interplay of its functional groups: the electron-withdrawing nitro group, the electron-donating methoxy group, and the N-propylamide side chain. These groups influence the electron density distribution within the aromatic ring and the reactivity of the amide moiety, making several intramolecular reactions theoretically plausible.

The presence of a nitro group ortho to a potential site of reaction on the side chain opens up the possibility of intramolecular cyclization, most notably to form heterocyclic structures like indazolones. This type of reaction typically proceeds via reduction of the nitro group to a nitroso, hydroxylamino, or amino group, which can then react with the amide portion of the molecule.

One potential pathway to an indazolone structure from this compound would involve an initial intramolecular hydrogen abstraction from the N-propyl group by the excited nitro group, followed by cyclization and subsequent rearrangement. However, a more common and well-documented route for indazolone synthesis involves the reductive cyclization of o-nitrobenzamides. In this scenario, reduction of the nitro group of this compound would generate a nucleophilic amine. This amine could then undergo an intramolecular attack on the electrophilic carbonyl carbon of the amide. Subsequent dehydration would lead to the formation of a 2-propyl-5-methoxyindazol-3(2H)-one.

The feasibility of this transformation is supported by studies on related o-nitrobenzyl compounds and primary amines which, under basic conditions, can form 2-substituted indazolones through the in situ generation of a nitroso intermediate. aub.edu.lborganic-chemistry.org The reaction proceeds through a condensation of the amine with the nitroso group, followed by an N-N bond-forming heterocyclization. aub.edu.lb While these examples utilize different starting materials to generate the key nitroso intermediate, they establish the general principle of indazolone formation from precursors bearing ortho-nitro and amino functionalities.

Table 1: Potential Intermediates in the Reductive Cyclization of this compound

IntermediateStructureRole in Pathway
4-methoxy-3-amino-N-propylbenzamideProduct of nitro group reduction; key nucleophile for cyclization.
Tetrahedral IntermediateFormed upon intramolecular attack of the amino group on the amide carbonyl.
2-propyl-5-methoxyindazol-3(2H)-oneFinal cyclized product after dehydration.

This table is illustrative and based on established mechanisms for similar compounds.

The photochemistry of nitroaromatic compounds is rich and complex, often involving excitation of the nitro group to a triplet state. This excited state can then participate in a variety of reactions, including hydrogen abstraction, cyclization, and rearrangement. For this compound, irradiation with UV light could potentially initiate several photochemical transformations.

A characteristic reaction of ortho-nitrobenzyl compounds is the photo-rearrangement to form ortho-nitroso products. In the case of this compound, this could involve an intramolecular hydrogen abstraction from the N-propyl chain by the excited nitro group. This process, if it were to occur, would be a key step in potential photochemically-induced cyclization or rearrangement reactions. Studies on related N-acyl-8-nitrotetrahydroquinolines have shown that UV irradiation can lead to cleavage of the amide bond, a process initiated by oxygen transfer from the excited nitro-group.

Furthermore, photochemical methods have been employed for the synthesis of indazolones from o-nitrobenzyl alcohols and primary amines in aqueous solution at room temperature. organic-chemistry.org This process proceeds through the in-situ photochemical generation of an o-nitrosobenzaldehyde intermediate. While the starting material is different, this demonstrates the potential for photochemical activation of an ortho-nitro group to facilitate cyclization reactions. The specific photochemical behavior of this compound would depend on factors such as the solvent, the presence of photosensitizers, and the specific wavelength of light used.

Mechanistic Elucidation of Key Chemical Transformations

A thorough mechanistic understanding of the reactions of this compound would require detailed experimental and computational studies.

Currently, there is no specific kinetic or thermodynamic data available in the literature for the reactions of this compound. To determine these parameters, a series of experiments would be necessary. For instance, to study the kinetics of a potential cyclization reaction, one could monitor the disappearance of the starting material or the appearance of the product over time using techniques like HPLC or NMR spectroscopy. By performing these experiments at different temperatures, the activation energy (Ea) and other activation parameters (ΔH‡, ΔS‡) could be determined using the Arrhenius and Eyring equations.

Thermodynamic data, such as the enthalpy (ΔH) and entropy (ΔS) of reaction, could be determined through calorimetry or by measuring the equilibrium constant at various temperatures. Computational chemistry could also provide valuable estimates for these thermodynamic properties. For context, thermodynamic studies on simpler benzamides have been conducted to determine properties like vapor pressure and enthalpy of fusion and sublimation.

Table 2: Hypothetical Kinetic Parameters for a Potential Intramolecular Cyclization

ParameterDescriptionMethod of Determination
Rate Constant (k)The proportionality constant relating the rate of the reaction to the concentration of reactants.Monitoring concentration changes over time (e.g., spectroscopy, chromatography).
Activation Energy (Ea)The minimum energy required for a reaction to occur.Temperature dependence of the rate constant (Arrhenius plot).
Enthalpy of Activation (ΔH‡)The change in enthalpy in going from the reactant to the transition state.Temperature dependence of the rate constant (Eyring plot).
Entropy of Activation (ΔS‡)The change in entropy in going from the reactant to the transition state.Temperature dependence of the rate constant (Eyring plot).

This table outlines the parameters that would need to be experimentally determined.

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, including the characterization of transition states and the determination of reaction coordinates. For a potential intramolecular cyclization of this compound, computational modeling could be used to:

Identify the transition state structure: This involves locating the saddle point on the potential energy surface that connects the reactant and the product.

Calculate the activation barrier: The energy difference between the reactant and the transition state determines the activation energy of the reaction.

Map the reaction coordinate: This involves tracing the lowest energy path from the reactant, through the transition state, to the product, providing a detailed picture of the geometric and electronic changes that occur during the reaction.

Such computational studies have been performed for related systems, for example, to investigate the competition between cyclization and migration pathways in the photouncaging of 1-acyl-7-nitroindoline. These studies can reveal subtle mechanistic details and explain observed product distributions. For instance, in the case of this compound, computational analysis could help to determine whether a concerted or stepwise mechanism is favored for a potential cyclization reaction and to understand the role of the methoxy and N-propyl substituents in stabilizing or destabilizing the transition state.

Design and Synthesis of 4 Methoxy 3 Nitro N Propylbenzamide Analogues and Derivatives for Academic Inquiry

Systematic Variation of Substituents on the Benzene (B151609) Ring

Electronic Effects of Substituent Changes (e.g., halogen, alkyl, electron-donating/withdrawing groups)

The electronic nature of substituents on the aromatic ring can profoundly impact the properties of the benzamide (B126). The introduction of various functional groups allows for the fine-tuning of the electron density within the ring and on the amide functionality. These changes can be quantified and correlated with various physicochemical and biological parameters in QSAR (Quantitative Structure-Activity Relationship) studies. nih.govnih.govunair.ac.idijpsr.com

Electron-donating groups (EDGs) like additional methoxy (B1213986) or amino groups are expected to increase the electron density of the aromatic ring. Conversely, electron-withdrawing groups (EWGs) such as cyano, trifluoromethyl, or additional nitro groups will decrease it. Halogens introduce a more complex electronic effect, being inductively withdrawing but capable of resonance donation. The Hammett substituent constants (σ) are a useful parameter for quantifying these electronic effects. researchgate.net

A hypothetical study on a series of 4-methoxy-3-nitro-N-propylbenzamide analogues with varying substituents at the 5-position could yield data such as that presented in Table 1.

Table 1: Hypothetical Electronic Effects of Substituents at the 5-Position of this compound Analogues


Substituent (at C5)Hammett Constant (σp)Calculated Dipole Moment (Debye)Predicted Relative Acidity of N-H Proton
-H0.004.5Baseline
-Cl0.234.8Increased
-CH3-0.174.3Decreased
-NO20.785.5Significantly Increased
-NH2-0.664.1Significantly Decreased

Steric Hindrance Considerations and Conformational Impact

The size and position of substituents on the benzene ring can impose steric hindrance, which in turn affects the conformation of the entire molecule, particularly the dihedral angle between the aromatic ring and the amide plane. unina.itnumberanalytics.com For instance, introducing a bulky substituent at the 2-position (ortho to the amide) would likely force the amide group out of the plane of the benzene ring, disrupting π-conjugation. researchgate.net This has been observed in crystal structures of related benzamides where ortho-substituents lead to a significant twist. nih.gov

The existing 3-nitro group already exerts some steric influence. The addition of other groups can either exacerbate or mitigate these effects. Conformational changes can be studied using techniques like X-ray crystallography and NMR spectroscopy, complemented by computational modeling. nih.gov

A systematic study might involve synthesizing analogues with substituents of increasing size at various positions and analyzing their conformational preferences, as outlined in Table 2.

Table 2: Predicted Conformational Impact of Substituents on this compound Analogues ```html

SubstituentPositionPredicted Dihedral Angle (Ring-Amide)Expected Impact on π-Conjugation
-H-~25-30°Moderate
-F2~40-50°Reduced
-CH32~50-60°Significantly Reduced
-t-Butyl2~80-90°Severely Disrupted
-CH35~25-35°Minimal Change



Structural Modifications of the N-Propyl Chain

The N-propyl chain provides a versatile point for modification to explore its contribution to the overall properties of the molecule. Changes in this region can affect lipophilicity, solubility, and interactions with biological targets.

Alteration of Alkyl Chain Length and Branching

Varying the length and branching of the N-alkyl chain can systematically alter the lipophilicity and steric bulk of the molecule. For instance, extending the chain from propyl to hexyl would increase lipophilicity, which could be relevant for membrane permeability studies. Introducing branching, such as replacing the n-propyl group with an isopropyl or isobutyl group, can have more complex effects on both steric hindrance near the amide bond and the overall shape of the molecule. chemicalbook.comnih.gov A research program could synthesize a series of N-alkyl analogues and characterize their physicochemical properties, as shown in the hypothetical data in Table 3.

**Table 3: Physicochemical Properties of N-Alkyl Analogues of 4-methoxy-3-nitrobenzamide (B82155)** ```html
N-Alkyl GroupCalculated logPAqueous Solubility (predicted)Observed Dihedral Angle (Ring-Amide)
-CH2CH2CH3 (n-propyl)2.8Low~28°
-CH(CH3)2 (isopropyl)2.7Low~35°
-CH2CH2CH2CH3 (n-butyl)3.3Very Low~27°
-CH2CH(CH3)2 (isobutyl)3.2Very Low~30°

Structural Modifications of the N-Propyl Chain

Introduction of Heteroatoms or Cyclic Moieties

Incorporating heteroatoms (e.g., oxygen, nitrogen) or cyclic fragments into the N-alkyl chain can introduce new functionalities and conformational constraints. For example, replacing the propyl chain with a 3-methoxypropyl group could increase polarity and hydrogen bonding potential. google.com Cyclic moieties, such as a cyclopropylmethyl or cyclohexyl group, can restrict the conformational freedom of the side chain, which can be advantageous for probing specific binding conformations. nih.govnih.govThe synthesis of N-cycloalkyl benzamides has been explored for various applications. nih.govnih.govFurthermore, introducing heterocyclic rings like piperidine (B6355638) or morpholine (B109124) can significantly alter the physicochemical properties and introduce potential new interaction sites. nih.gov A synthetic strategy would involve the amidation of 4-methoxy-3-nitrobenzoic acid with various functionalized amines, as exemplified in Table 4.

Table 4: Proposed N-Substituted Analogues of 4-methoxy-3-nitrobenzamide with Heteroatoms or Cyclic Moieties


N-SubstituentKey FeatureSynthetic Precursor (Amine)Anticipated Property Change
-(CH2)3-O-CH3Ether linkage3-Methoxypropan-1-amineIncreased polarity, potential H-bond acceptor
-CH2-CyclopropaneCyclic moietyCyclopropylmethanamineRestricted conformation, altered lipophilicity
-CyclohexylCyclic moietyCyclohexylamineIncreased steric bulk and lipophilicity
-(CH2)2-MorpholineHeterocycle2-Morpholinoethan-1-amineIncreased polarity and aqueous solubility

Amide Bond Isostere Replacement Strategies

The amide bond, while crucial for the structure of many molecules, can be susceptible to enzymatic degradation. Replacing the amide bond with a bioisostere—a group with similar steric and electronic properties—is a common strategy in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties. nih.gov Common amide isosteres include heterocycles like 1,2,3-triazoles, 1,2,4-oxadiazoles, and tetrazoles. nih.govunimore.itresearchgate.netorganic-chemistry.orgThese five-membered rings can mimic the planarity and dipole moment of the amide bond. For instance, 1,4-disubstituted 1,2,3-triazoles are often considered good mimics of the trans-amide bond, while 1,5-disubstituted triazoles can mimic the cis conformation. nih.govThe synthesis of these isosteres often involves well-established chemical reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") for 1,2,3-triazoles. unimore.it A research plan to explore amide bond isosteres for this compound would involve the synthesis of the corresponding triazole and tetrazole analogues, as shown in Table 5.

Table 5: Amide Bond Isosteres for this compound


Original MoietyIsosteric ReplacementKey Synthetic StrategyPredicted Properties
Amide (-CO-NH-)1,4-Disubstituted 1,2,3-TriazoleCu(I)-catalyzed cycloaddition of 4-methoxy-3-nitro-phenylazide and 1-pentyneIncreased metabolic stability, similar H-bonding capacity
Amide (-CO-NH-)5-Substituted 1H-TetrazoleReaction of 4-methoxy-3-nitrobenzonitrile (B1305115) with sodium azideIncreased metabolic stability, altered electronic profile
Amide (-CO-NH-)1,2,4-OxadiazoleCondensation of 4-methoxy-3-nitrobenzamidoxime with propyl anhydrideImproved hydrolytic stability, potential for altered receptor interactions

Stereochemical Control in Analogue Synthesis

The introduction of chirality into molecules can profoundly influence their properties and interactions. In the context of this compound analogues, stereochemical control can be exerted at several positions, leading to the generation of enantiomerically or diastereomerically enriched compounds. This is particularly relevant when designing molecules to interact with chiral biological systems.

One key area of stereochemical complexity in benzamides arises from atropisomerism, where restricted rotation around a single bond, such as the aryl-carbonyl bond, leads to stable, non-interconvertible rotational isomers (atropisomers). The enantioselective synthesis of atropisomeric benzamides has been achieved through methods like peptide-catalyzed bromination, which can introduce functionality ortho to the amide group in a stereoselective manner. nih.gov While this compound itself does not possess the substitution pattern typically leading to stable atropisomers at room temperature, the synthesis of more sterically hindered analogues could certainly lead to this phenomenon. For instance, the introduction of bulky substituents at the 2-position of the benzene ring or on the N-propyl group could raise the rotational barrier sufficiently to allow for the isolation of stable atropisomers.

Furthermore, stereocenters can be introduced within the N-alkyl substituent. For example, using a chiral amine, such as (R)- or (S)-1-aminopropane, in the amide coupling reaction with 4-methoxy-3-nitrobenzoic acid would yield the corresponding chiral N-propylbenzamide analogue. The synthesis of stereodefined α,β-dimethyl carboxylic esters through the retentive trapping of α-chiral secondary alkyllithiums provides a precedent for creating specific stereochemistry in alkyl chains, a strategy that could be adapted to synthesize more complex chiral N-alkyl substituents before their coupling to the benzoyl moiety. nih.gov

The stereoselective synthesis of enamides offers another avenue for introducing defined stereochemistry. rsc.org By creating analogues where the N-propyl group is replaced by a substituted alkenyl group, specific Z- or E-isomers could be targeted, which may have distinct reactivity profiles.

A general strategy for achieving stereocontrol involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to either the carboxylic acid or the amine precursor. The diastereoselective reactions of the resulting adduct can then be used to establish the desired stereochemistry. Subsequent removal of the auxiliary would furnish the enantiomerically enriched target compound. This approach provides a powerful tool for the asymmetric synthesis of complex analogues. youtube.com

To illustrate potential synthetic strategies for introducing stereochemistry, consider the following hypothetical reaction schemes:

Scheme 1: Synthesis of a Chiral Analogue using a Chiral Amine

Reactant 1Reactant 2Coupling AgentProduct
4-methoxy-3-nitrobenzoic acid(R)-1-amino-2-methylpropaneDCC/DMAP(R)-4-methoxy-N-(2-methylpropyl)-3-nitrobenzamide

Scheme 2: Potential Atroposelective Bromination for Analogue Synthesis

SubstrateReagentCatalystPotential Product
2-bromo-4-methoxy-N-propylbenzamideNBSChiral Peptide CatalystEnantioenriched 2,3-dibromo-4-methoxy-N-propylbenzamide

Advanced Research Applications of 4 Methoxy 3 Nitro N Propylbenzamide in Chemical Biology and Materials Science Academic Focus

Application as a Core Scaffold for Novel Chemical Entity Discovery in Academic Contexts

The 4-methoxy-3-nitro-N-propylbenzamide scaffold is a valuable starting point for the discovery of new chemical entities in academic research. The inherent functionalities of the molecule—the nitro group, the methoxy (B1213986) group, and the N-propyl amide—provide multiple points for chemical modification, allowing for the systematic exploration of chemical space. This exploration is crucial for identifying molecules with novel biological activities or material properties.

Combinatorial chemistry is a powerful strategy for rapidly generating large numbers of diverse molecules, known as chemical libraries. wikipedia.org The this compound structure is well-suited for this approach. The synthesis of such a library would typically begin with the parent molecule, 4-methoxy-3-nitrobenzoic acid. sigmaaldrich.comnih.gov This acid can be activated and reacted with a diverse set of amines, not just propylamine (B44156), to create a library of N-substituted benzamides. This process allows for the systematic variation of the substituent at the amide nitrogen, which can significantly influence the molecule's steric and electronic properties and, consequently, its biological activity.

A hypothetical chemical library based on the 4-methoxy-3-nitrobenzamide (B82155) scaffold could be designed as follows:

Table 1: Illustrative Design of a Chemical Library Based on a 4-methoxy-3-nitrobenzamide Scaffold

Core Scaffold Amine Building Block (R-NH2) Resulting Library Member Potential for Further Diversification
4-methoxy-3-nitrobenzoic acidPropylamineThis compoundReduction of nitro group, demethylation of methoxy group
4-methoxy-3-nitrobenzoic acidBenzylamine4-methoxy-3-nitro-N-benzylbenzamideModification of the benzyl (B1604629) ring
4-methoxy-3-nitrobenzoic acidCyclohexylamineN-cyclohexyl-4-methoxy-3-nitrobenzamideFunctionalization of the cyclohexyl ring
4-methoxy-3-nitrobenzoic acidAniline4-methoxy-3-nitro-N-phenylbenzamideSubstitution on the phenyl ring
4-methoxy-3-nitrobenzoic acid2-aminoethanolN-(2-hydroxyethyl)-4-methoxy-3-nitrobenzamideEsterification or etherification of the hydroxyl group

Furthermore, the nitro group on the aromatic ring is a key functional handle for diversification. It can be reduced to an amine, which can then be subjected to a wide array of chemical reactions, including acylation, alkylation, and sulfonylation. This opens up another dimension for expanding the chemical library. For instance, a study on the combinatorial liquid-phase synthesis of benzimidazole (B57391) libraries utilized a similar starting material, 4-fluoro-3-nitrobenzoic acid, demonstrating the feasibility of using a nitro-substituted benzoic acid as a foundation for creating complex heterocyclic scaffolds. nih.govscispace.com This approach highlights how the "4-methoxy-3-nitro" portion of the target compound can serve as a gateway to a vast and diverse chemical space.

The structural features of this compound also suggest its potential as a building block for the creation of functional materials. The aromatic ring, amide linkage, and polar nitro group can all contribute to desirable material properties, such as thermal stability, conductivity, and non-linear optical activity.

The presence of the nitro group is particularly significant. Nitroaromatic compounds are known to be electron-deficient, a property that can be exploited in the design of materials with specific electronic characteristics. For example, the nitro group can participate in charge-transfer interactions, which are fundamental to the properties of many organic electronic materials. By strategically modifying the this compound scaffold, it may be possible to create novel polymers or molecular crystals with tailored electronic or optical properties.

One potential avenue of research is the incorporation of this benzamide (B126) derivative into a polymer backbone. The amide linkage itself can participate in hydrogen bonding, which can lead to self-assembly and the formation of ordered structures. By first modifying the core molecule to include polymerizable groups, it could be used as a monomer in the synthesis of new polymers.

Table 2: Potential Structural Modifications of this compound for Functional Material Development

Structural Feature Modification Strategy Potential Functional Material Anticipated Property
Nitro GroupReduction to an amine, followed by polymerizationPolyamide or PolyimideHigh thermal stability, mechanical strength
Aromatic RingIntroduction of additional conjugated groupsConjugated PolymerElectrical conductivity, electroluminescence
Amide LinkageFormation of extended hydrogen-bonded networksSupramolecular PolymerSelf-healing properties, stimuli-responsiveness
N-propyl GroupReplacement with a long alkyl chain containing a terminal reactive groupFunctionalized MonomerSurface modification, sensor development

While direct research on the use of this compound in materials science is not extensively documented, the principles of molecular engineering suggest its viability. The diverse reactivity of nitro compounds as versatile building blocks is well-established in organic synthesis and can be extended to materials science. nih.govfrontiersin.org The ability to tune the electronic properties through the nitro group, combined with the structural organization provided by the benzamide core, makes this and related compounds promising candidates for the development of next-generation functional materials.

Q & A

Q. What are the established synthetic routes for 4-methoxy-3-nitro-N-propylbenzamide, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 4-methoxy-3-nitrobenzoic acid derivatives (e.g., acyl chlorides) with propylamine. For example:

  • Step 1: Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form 4-methoxy-3-nitrobenzoyl chloride.
  • Step 2: Reaction with propylamine in a polar aprotic solvent (e.g., dichloromethane, DCM) under ice-cooled conditions to minimize side reactions .
  • Critical Parameters:
    • Temperature: Maintaining 0–5°C during amine addition reduces hydrolysis of the acyl chloride.
    • Solvent Choice: DCM or acetonitrile (MeCN) enhances solubility of intermediates .
    • Coupling Agents: For less reactive amines, HBTU or EDCI with NEt₃ can improve yields in amidation .

Q. How is this compound characterized, and what analytical methods are essential?

Methodological Answer: Comprehensive characterization involves:

  • 1H/13C NMR: Confirm regiochemistry of methoxy and nitro groups. For example, methoxy protons appear as a singlet (~δ 3.8–4.0 ppm), while aromatic protons adjacent to nitro groups show deshielding (~δ 8.2–8.5 ppm) .
  • Mass Spectrometry (ESI-MS): Validate molecular ion peaks (e.g., [M+H]+ at m/z 253.1) .
  • UV-Vis Spectroscopy: Nitro groups exhibit strong absorption at ~300–350 nm, useful for purity assessment .

Note: Contradictions in NMR data (e.g., unexpected splitting) may indicate residual solvents or byproducts. Re-crystallization from ethanol/water (1:1) improves purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural elucidation?

Methodological Answer: Discrepancies often arise from:

  • Tautomerism or Rotamerism: For example, amide bond rotation can split signals in NMR. Variable-temperature NMR (e.g., 25°C to 60°C) can stabilize conformers for clearer analysis .
  • Residual Solvents: DCM or EtOAc traces in crude products may overlap with aromatic signals. Use deuterated solvents (e.g., DMSO-d₆) and thorough drying under vacuum .
  • Byproduct Identification: LC-MS or TLC (silica gel, hexane:EtOAc 7:3) helps detect unreacted starting materials or hydrolysis products .

Case Study: In , unexpected doubling of methoxy signals in ¹H NMR was traced to incomplete purification; column chromatography (SiO₂, gradient elution) resolved the issue.

Q. What strategies optimize the stability of this compound under storage?

Methodological Answer: Stability challenges include:

  • Photodegradation: Nitro groups are light-sensitive. Store in amber vials at –20°C under inert gas (N₂/Ar) .
  • Hydrolysis: Moisture accelerates amide bond cleavage. Use desiccants (e.g., silica gel) in storage containers .
  • Thermal Decomposition: Differential Scanning Calorimetry (DSC) in showed decomposition onset at 150°C. Avoid heating above 100°C during synthesis/purification.

Q. How do electronic effects of substituents (methoxy, nitro) influence reactivity in downstream modifications?

Methodological Answer:

  • Nitro Group: Strong electron-withdrawing effect directs electrophilic substitution to the meta position. For example, catalytic hydrogenation (H₂/Pd-C) reduces nitro to amine, enabling diazotization or coupling reactions .
  • Methoxy Group: Electron-donating nature activates the aromatic ring for nitration or halogenation. However, steric hindrance from the propylamide may limit reactivity at the ortho position .

Example: Reduction of the nitro group in this compound using Zn/HCl yields 3-amino-4-methoxy-N-propylbenzamide, a precursor for heterocyclic synthesis .

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